Bis-ethoxydiglycol succinate

Description

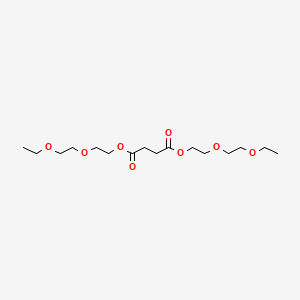

Structure

2D Structure

Properties

CAS No. |

828918-62-3 |

|---|---|

Molecular Formula |

C16H30O8 |

Molecular Weight |

350.40 g/mol |

IUPAC Name |

bis[2-(2-ethoxyethoxy)ethyl] butanedioate |

InChI |

InChI=1S/C16H30O8/c1-3-19-7-9-21-11-13-23-15(17)5-6-16(18)24-14-12-22-10-8-20-4-2/h3-14H2,1-2H3 |

InChI Key |

MGQKBAKCRHGMEI-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOCCOC(=O)CCC(=O)OCCOCCOCC |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Bis-ethoxydiglycol Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-ethoxydiglycol succinate (B1194679) is a diester that is gaining interest in the pharmaceutical and cosmetic industries due to its properties as a solvent, humectant, and skin conditioning agent.[1][2][3] Its amphiphilic nature, arising from the combination of a hydrophilic succinate core and lipophilic ethoxydiglycol chains, makes it a versatile ingredient in various formulations.[4] This technical guide provides a detailed overview of the synthesis and characterization of bis-ethoxydiglycol succinate, including a representative experimental protocol, tabulated physicochemical properties, and expected analytical data.

Introduction

This compound, with the chemical formula C16H30O8, is systematically named bis[2-(2-ethoxyethoxy)ethyl] butanedioate.[5] Its molecular structure consists of a central succinic acid moiety esterified with two molecules of diethylene glycol monoethyl ether. This structure imparts unique solubility characteristics and a favorable safety profile for topical applications. This guide will delve into the synthetic pathways and analytical characterization of this promising excipient.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C16H30O8 | [5] |

| Molecular Weight | 350.40 g/mol | [5] |

| CAS Number | 828918-62-3 | [5] |

| Appearance | Colorless, slightly viscous liquid (predicted) | |

| Topological Polar Surface Area | 89.5 Ų | [5] |

| Monoisotopic Mass | 350.19406791 Da | [5] |

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of succinic acid with diethylene glycol monoethyl ether. This reaction is typically catalyzed by an acid and driven to completion by the removal of water. Other potential methods include transesterification and microwave-assisted synthesis.

General Esterification Workflow

The synthesis process can be visualized as a multi-step workflow, from the initial reaction to the final purification of the product.

Caption: Synthesis workflow for bis-ethoxydigcol succinate.

Representative Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via direct esterification.

Materials:

-

Succinic acid (1.0 mol)

-

Diethylene glycol monoethyl ether (2.2 mol, 10% molar excess)

-

p-Toluenesulfonic acid monohydrate (0.02 mol, catalyst)

-

Toluene (as azeotropic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, heating mantle, and Dean-Stark apparatus connected to a condenser.

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

To a round-bottom flask, add succinic acid, diethylene glycol monoethyl ether, p-toluenesulfonic acid monohydrate, and toluene.

-

Heat the mixture to reflux (typically 120-140°C) with vigorous stirring.[6] Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Spectroscopic Analysis

4.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the ester and ether functional groups.

Table 2: Predicted FTIR Spectral Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (ester) | ~1735 | Strong, sharp absorption |

| C-O (ester) | ~1250-1100 | Strong, broad absorption |

| C-O-C (ether) | ~1150-1085 | Strong absorption |

| C-H (alkane) | ~2950-2850 | Medium to strong absorption |

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH2-C(O)- | ~2.6 | Singlet |

| -C(O)-O-CH2- | ~4.2 | Triplet |

| -O-CH2-CH2-O- | ~3.7 | Multiplet |

| -O-CH2-CH3 | ~3.5 | Quartet |

| -CH2-CH3 | ~1.2 | Triplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C=O | ~172 |

| -C(O)-O-CH2- | ~64 |

| -O-CH2-CH2-O- | ~70, 69 |

| -O-CH2-CH3 | ~66 |

| -CH2-C(O)- | ~29 |

| -CH2-CH3 | ~15 |

4.1.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The predicted collision cross-section data for various adducts are available.[7]

Table 5: Predicted Collision Cross Section Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 351.20134 | 182.7 |

| [M+Na]⁺ | 373.18328 | 185.4 |

| [M-H]⁻ | 349.18678 | 181.1 |

| [M+NH4]⁺ | 368.22788 | 198.9 |

| Data from PubChemLite[7] |

Thermal Analysis

The thermal stability of this compound is an important parameter for its application in formulations that may be subjected to heating.

Table 6: Thermal Stability Data for this compound

| Parameter | Temperature Range (°C) | Description |

| Initial Decomposition (T₅%) | 200-208 | Onset of thermal degradation under inert atmosphere. |

| Maximum Decomposition Rate | 420-430 | Indicates significant thermal resistance. |

| Data from Smolecule[4] |

The thermal decomposition is likely to proceed via β-hydrogen bond scission, a common pathway for poly(alkylene succinate) compounds.[4]

Logical Relationship of Characterization Techniques

The characterization of a synthesized chemical compound follows a logical progression, with each technique providing complementary information to confirm the identity, purity, and properties of the substance.

Caption: Logical flow of characterization for this compound.

Applications in Drug Development

This compound's properties make it a valuable excipient in pharmaceutical formulations. Its amphiphilic nature can enhance the solubility and stability of active pharmaceutical ingredients (APIs). Furthermore, its function as a humectant and skin conditioning agent makes it suitable for topical and transdermal drug delivery systems.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The representative experimental protocol and compiled analytical data offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research into optimizing the synthesis and exploring the full range of its applications is warranted.

References

- 1. This compound (with Product List) [incidecoder.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. specialchem.com [specialchem.com]

- 4. Buy this compound | 828918-62-3 [smolecule.com]

- 5. This compound | C16H30O8 | CID 71416843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US9776948B2 - Process for the preparation of succinic acid ester - Google Patents [patents.google.com]

- 7. PubChemLite - this compound (C16H30O8) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Mechanism of Action of Bis-ethoxydiglycol Succinate as a Penetration Enhancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-ethoxydiglycol succinate (B1194679) is a diester compound utilized in cosmetic and pharmaceutical formulations for its properties as a humectant, solvent, and skin conditioning agent.[1][2] Its amphiphilic nature, possessing both hydrophilic and lipophilic characteristics, makes it a candidate for enhancing the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin.[1] This technical guide provides a detailed exploration of the hypothesized mechanism of action of Bis-ethoxydiglycol succinate as a penetration enhancer, based on the known properties of its constituent molecules—ethoxydiglycol and succinic acid—and general principles of chemical penetration enhancement. This guide also outlines key experimental protocols to investigate and quantify its effects on skin permeability.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to elucidating its mechanism as a penetration enhancer.

| Property | Value/Description | Source |

| Molecular Formula | C₁₆H₃₀O₈ | [3] |

| Molecular Weight | 350.40 g/mol | [3] |

| Appearance | Clear, colorless liquid | [4] |

| Solubility | Soluble in water, ethanol, propylene (B89431) glycol, and vegetable oils.[1][4] | [1][4] |

| Nature | Amphiphilic ester | [1] |

Hypothesized Mechanism of Action

While direct experimental studies on the specific mechanism of this compound are limited, a multi-faceted mechanism can be proposed based on the known properties of ethoxydiglycol and dicarboxylic acid esters. The primary interaction is expected to occur with the lipids of the stratum corneum.

The proposed mechanism involves a combination of the following actions:

-

Disruption of Intercellular Lipid Lamellae: The stratum corneum's barrier function is primarily attributed to the highly organized intercellular lipid lamellae, composed of ceramides, cholesterol, and free fatty acids. It is hypothesized that the lipophilic succinate ester portion of this compound integrates into these lipid bilayers. This integration disrupts the tight packing of the lipid chains, increasing their fluidity and creating more permeable pathways for drug molecules to traverse. Fatty acid diesters have been shown to enhance drug permeation, with the effect potentially linked to lipid extraction from the skin.[2]

-

Increased Solubilization of Drugs within the Stratum Corneum: Ethoxydiglycol, a parent compound of this compound, is a well-known solvent and penetration enhancer.[1][4][5] It is proposed that the ethoxydiglycol moieties of the molecule increase the polarity of the lipid domains within the stratum corneum. This alteration in the microenvironment can enhance the solubility and partitioning of a wider range of drug molecules (both hydrophilic and lipophilic) into this skin layer, thereby increasing the concentration gradient and driving diffusion. Ethoxydiglycol is known to improve the skin absorption of active ingredients by temporarily modifying the stratum corneum barrier.[1]

-

Hydration of the Stratum Corneum: The ethoxydiglycol components contain ether and hydroxyl groups that can form hydrogen bonds with water molecules. This hygroscopic nature can lead to increased hydration of the stratum corneum. A more hydrated stratum corneum is known to be more permeable to many substances. Surfactants, for example, can increase stratum corneum hydration, which is correlated with their irritation potential.[6]

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of action and quantify the penetration enhancement effect of this compound, a series of in vitro experiments are necessary.

In Vitro Skin Permeation Studies using Franz Diffusion Cells

This method is the gold standard for assessing the permeation of molecules through the skin.

Objective: To quantify the enhancement effect of this compound on the permeation of a model drug.

Methodology:

-

Skin Preparation: Excised human or animal (e.g., porcine ear) skin is used. The subcutaneous fat is removed, and the skin is cut to a suitable size to be mounted on the Franz diffusion cells.

-

Franz Cell Setup: The skin is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline, PBS) and maintained at 37°C with constant stirring.

-

Formulation Application: A formulation containing the model drug with and without this compound is applied to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor solution to maintain sink conditions.

-

Analysis: The concentration of the model drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8][9][10]

Data Presentation:

The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER) are calculated.

-

Jss = (dQ/dt) / A (where dQ/dt is the slope of the linear portion of the cumulative amount permeated vs. time curve, and A is the diffusion area)

-

ER = Jss (with enhancer) / Jss (without enhancer)

Spectroscopic Analysis of Stratum Corneum Interaction

Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide insights into the molecular-level interactions between this compound and the stratum corneum components.

4.2.1 Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To assess changes in the organization and fluidity of stratum corneum lipids after treatment with this compound.

Methodology:

-

Sample Preparation: Isolated stratum corneum is treated with a solution of this compound or a control vehicle.

-

Spectral Acquisition: ATR-FTIR spectra are recorded from the treated stratum corneum samples.

-

Data Analysis: Changes in the peak positions and shapes of the C-H stretching vibrations (around 2850 cm⁻¹ and 2920 cm⁻¹) are analyzed. A shift to higher wavenumbers indicates increased lipid chain fluidity.[11]

4.2.2 Confocal Raman Spectroscopy

Objective: To visualize and quantify the penetration of this compound into the skin and its effect on the distribution of other molecules.

Methodology:

-

Sample Preparation: A formulation containing this compound is applied to excised skin.

-

Spectral Mapping: Raman spectra are collected at different depths from the skin surface, creating a depth profile.

-

Data Analysis: The intensity of characteristic Raman bands of this compound is used to determine its concentration at different depths. Changes in the Raman bands of skin lipids and proteins can also be monitored to assess molecular interactions.

Thermal Analysis of Stratum Corneum

Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of stratum corneum lipids and proteins, providing information on their organization.

Objective: To determine the effect of this compound on the phase transition temperatures of stratum corneum lipids.

Methodology:

-

Sample Preparation: Isolated stratum corneum is hydrated and treated with this compound or a control.

-

DSC Analysis: The samples are heated in a DSC instrument, and the heat flow is measured as a function of temperature.

-

Data Analysis: A lowering of the lipid phase transition temperatures in the presence of this compound would indicate a disruption of the lipid packing and increased fluidity.[12][13][14][15][16]

Conclusion

The proposed mechanism of action for this compound as a penetration enhancer involves a synergistic combination of disrupting the intercellular lipid organization, enhancing drug solubility within the stratum corneum, and increasing skin hydration. While direct experimental evidence is currently lacking, the known properties of its constituent parts, ethoxydiglycol and succinate esters, provide a strong basis for this hypothesis. The detailed experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals to systematically investigate and quantify the penetration-enhancing effects of this compound, thereby enabling its effective utilization in advanced transdermal and topical drug delivery systems.

References

- 1. Ethoxydiglycol is a versatile, safe solvent and penetration enhancer critical for modern cosmetic formulations. - Industry News - News [mobelbiochem.com]

- 2. Effect of fatty acid diesters on permeation of anti-inflammatory drugs through rat skin [pubmed.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. atamankimya.com [atamankimya.com]

- 5. makingcosmetics.com [makingcosmetics.com]

- 6. Surfactant-induced stratum corneum hydration in vivo: prediction of the irritation potential of anionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scientificliterature.org [scientificliterature.org]

- 8. Development and validation of a reversed-phase high-performance liquid chromatographic method with solid-phase extraction for the quantification of hydrochlorothiazide in ex vivo permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Thermal behaviour of human stratum corneum. A differential scanning calorimetry study at high scanning rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential scanning calorimetric studies on the melting behavior of water in stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Bis-ethoxydiglycol Succinate in Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-ethoxydiglycol succinate (B1194679), a synthetic ester, is a versatile excipient increasingly utilized in the pharmaceutical and cosmetic industries. Its unique amphiphilic nature, arising from a central succinic acid moiety esterified with two ethoxydiglycol chains, imparts a range of desirable properties to formulations. This technical guide provides a comprehensive overview of the physicochemical characteristics of Bis-ethoxydiglycol succinate, its functional roles in formulations, and detailed experimental protocols for its characterization.

Chemical Identity

A clear understanding of the chemical identity of this compound is fundamental for its application in formulations.

| Property | Value |

| IUPAC Name | bis[2-(2-ethoxyethoxy)ethyl] butanedioate[1] |

| CAS Number | 828918-62-3 |

| Molecular Formula | C₁₆H₃₀O₈[1] |

| Molecular Weight | 350.40 g/mol [1] |

| Canonical SMILES | CCOCCOCCOC(=O)CCC(=O)OCCOCCOCC[1] |

| InChI Key | MGQKBAKCRHGMEI-UHFFFAOYSA-N[1] |

Physicochemical Properties

The performance of this compound in a formulation is dictated by its inherent physicochemical properties.

Solubility

This compound is characterized by its broad solubility profile, a consequence of its amphiphilic structure which possesses both hydrophilic ester and ether linkages and lipophilic alkyl chains.[2] This dual characteristic allows for its incorporation into a variety of solvent systems.

Table 1: Solubility Profile of this compound

| Solvent | Type | Solubility |

| Water | Polar Protic | Insoluble[2] |

| Ethanol | Polar Protic | Soluble[2] |

| Methanol | Polar Protic | Soluble[2] |

| Propylene (B89431) Glycol | Polar Protic | Soluble |

| Polyethylene Glycol 400 | Polar Protic | Soluble |

| Isopropyl Myristate | Nonpolar | Soluble |

| Mineral Oil | Nonpolar | Insoluble |

| Hexane | Nonpolar | Insoluble[2] |

The estimated Hildebrand solubility parameter for this compound is in the range of 18-22 (cal/cm³)^(1/2), indicating moderate polarity.[2] This value is a useful predictor of its miscibility with other excipients and active pharmaceutical ingredients (APIs).

Viscosity

This compound is a low-viscosity liquid at room temperature, which facilitates its handling and processing in manufacturing.[2] Its viscosity is temperature-dependent, decreasing as the temperature increases.

Table 2: Temperature-Dependent Viscosity of this compound

| Temperature (°C) | Dynamic Viscosity (mPa·s) |

| 20 | 0.70[2] |

| 25 | 0.63[2] |

| 30 | 0.56[2] |

| 40 | 0.45[2] |

| 50 | 0.38[2] |

| 60 | 0.32[2] |

The activation energy for the viscous flow of this compound is estimated to be between 12-15 kJ/mol.[2]

Thermal Stability

Thermal analysis provides critical information regarding the stability of an excipient during processing and storage.

-

Thermogravimetric Analysis (TGA): this compound is thermally stable up to approximately 200-208°C, which is its initial decomposition temperature (T₅%).[2] The maximum rate of decomposition occurs at a significantly higher temperature range of 420-430°C.[2]

-

Differential Scanning Calorimetry (DSC): DSC analysis can be used to determine the glass transition temperature and any melting or crystallization events. For a liquid excipient like this compound, DSC would primarily show a glass transition at sub-ambient temperatures.

Role in Formulations

This compound serves multiple functions in pharmaceutical and cosmetic formulations, contributing to product performance and aesthetics.

-

Solvent and Solubilizer: Its excellent solvency for a wide range of molecules makes it an effective vehicle for dissolving poorly soluble APIs and other formulation components.[2][3] This property is particularly valuable in the development of oral, topical, and parenteral drug delivery systems for BCS Class II and IV drugs.[4][5][6]

-

Humectant: In topical formulations, it acts as a humectant, attracting and retaining moisture in the skin, thereby enhancing skin hydration.[2][3]

-

Skin Conditioning Agent: It imparts a smooth and pleasant feel to the skin, improving the sensory characteristics of creams, lotions, and serums.[2][3]

-

Permeation Enhancer: While specific studies on this compound are limited, its structural similarity to other known permeation enhancers suggests it may facilitate the transport of APIs across the stratum corneum in topical and transdermal delivery systems.[7][8][9][10]

-

Emulsion Stabilizer: Its amphiphilic nature allows it to reside at the oil-water interface, contributing to the stability of emulsions.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate characterization of this compound.

Determination of Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, propylene glycol, etc.)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Tightly cap the vial and place it in a thermostatically controlled shaker set at the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, stop the agitation and allow any undissolved material to settle.

-

Carefully withdraw a sample of the supernatant.

-

Centrifuge the sample to remove any remaining undissolved particles.

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC).

-

Calculate the solubility in mg/mL or g/100 mL.

References

- 1. This compound | C16H30O8 | CID 71416843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 828918-62-3 [smolecule.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. Targeted polymeric micelles for delivery of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tocol modified glycol chitosan for the oral delivery of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced Permeation of an Antiemetic Drug from Buccoadhesive Tablets by Using Bile Salts as Permeation Enhancers: Formulation Characterization, In Vitro, and Ex Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bis-ethoxydiglycol Succinate (CAS 828918-62-3) for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-ethoxydiglycol succinate (B1194679) (CAS number 828918-62-3) is an amphiphilic ester with growing interest in cosmetic and pharmaceutical formulations.[1][2] Its unique structure, consisting of a central succinic acid moiety esterified with two ethoxydiglycol chains, imparts properties that make it a versatile excipient.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, summarizes its current applications, and explores its potential in pharmaceutical research and drug development. While primarily utilized in the cosmetics industry as a humectant, skin-conditioning agent, and solvent, its ability to enhance the solubility and stability of active ingredients suggests broader applications.[1][3][4] This document consolidates available data, proposes potential mechanisms of action based on its structural components, and outlines experimental protocols for its evaluation in research settings.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Bis-ethoxydiglycol succinate is essential for its application in formulation development. The following table summarizes key data compiled from various sources.

| Property | Value | Source |

| CAS Number | 828918-62-3 | [5] |

| Molecular Formula | C16H30O8 | [2][5] |

| Molecular Weight | 350.40 g/mol | [2][5] |

| IUPAC Name | bis[2-(2-ethoxyethoxy)ethyl] butanedioate | [2][5] |

| Synonyms | Haiaqueouster DCS, UNII-YGQ120RH3I | [5] |

| Appearance | Reported as powder or liquid | [1] |

| Solubility | Soluble in water. Good compatibility with various oils. | [6] |

| Purity | ≥99.0% (HPLC) | [1] |

| Hydrophile-Lipophile Balance (HLB) | Approximately 20, indicating a predominantly hydrophilic character. | [2] |

| Thermal Stability | Maintains structural integrity up to 200-208°C. | [2] |

Current and Potential Research Applications

While predominantly used in cosmetics, the properties of this compound suggest significant potential in pharmaceutical applications.[1]

Cosmetic and Dermatological Applications

In cosmetic science, this compound is valued for its multifunctional properties:

-

Humectant: It attracts and retains moisture, making it beneficial in hydrating skincare products.[4]

-

Skin-Conditioning Agent: It improves the feel and appearance of the skin.[4]

-

Solvent: Its amphiphilic nature allows it to dissolve a wide range of active ingredients, enhancing formulation stability.[4]

Pharmaceutical Formulation and Drug Delivery

The application of this compound in pharmaceuticals is an emerging area of interest. Its properties could be leveraged to address challenges in drug delivery:

-

Solubility Enhancement: As an amphiphilic ester, it has the potential to act as a co-solvent or part of a delivery system to improve the solubility of poorly water-soluble drugs.[1][7]

-

Topical and Transdermal Delivery: Its properties as a humectant and solvent, combined with its presumed ability to interact with the stratum corneum, suggest its potential as a penetration enhancer for topical and transdermal drug delivery systems.[8]

-

Stabilizer for Emulsions and Suspensions: Its high HLB value suggests its utility in creating stable oil-in-water emulsions for various drug formulations.[2]

Experimental Protocols

Evaluation of Solubility Enhancement

This protocol outlines a method to quantify the effect of this compound on the solubility of a model hydrophobic drug.

Caption: Workflow for evaluating solubility enhancement.

In Vitro Skin Permeation Study

This protocol describes a standard method for assessing the potential of this compound to enhance the penetration of a drug through the skin using a Franz diffusion cell.

Caption: In vitro skin permeation study workflow.

Potential Mechanisms of Action

The precise biological and chemical mechanisms of action for this compound are not well-documented. However, based on its chemical structure, we can propose the following logical relationships for its function as a potential drug delivery excipient.

Caption: Proposed mechanisms of action.

Safety and Toxicology

The available safety data for this compound is primarily from its use in cosmetics.

| Hazard Information | Details | Source |

| GHS Classification | Warning: Causes skin irritation (H315), Causes serious eye irritation (H319) | [5] |

| Purity | Available at ≥99.0% | [1] |

| Storage | Keep in a cool, dry, and well-ventilated place. | [1] |

For pharmaceutical applications, more extensive toxicological studies would be required to establish a comprehensive safety profile for different routes of administration.

Conclusion and Future Directions

This compound is a promising excipient with established use in the cosmetics industry and considerable potential for pharmaceutical applications. Its amphiphilic nature, high HLB, and solvent properties make it a strong candidate for enhancing the solubility and skin permeation of active pharmaceutical ingredients. However, there is a notable lack of published research on its use in drug delivery systems.

Future research should focus on:

-

Quantitative studies to determine its efficacy in solubilizing a range of poorly soluble drugs.

-

In-depth skin permeation studies to elucidate its mechanism as a penetration enhancer.

-

Comprehensive toxicological evaluations to establish its safety for pharmaceutical use via various routes of administration.

-

Formulation studies to explore its compatibility and stabilizing effects in different drug delivery platforms.

The generation of such data will be crucial for unlocking the full potential of this compound for the advancement of drug development and formulation science.

References

- 1. Factory price Cosmetic this compound 828918-62-3 Manufacturer, CasNo.828918-62-3 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]

- 2. Buy this compound | 828918-62-3 [smolecule.com]

- 3. specialchem.com [specialchem.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. This compound | C16H30O8 | CID 71416843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | HAIAQUEOUSTER DCS|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]

- 7. talentchemicals.com [talentchemicals.com]

- 8. Diethoxyethyl succinate | 26962-29-8 | Benchchem [benchchem.com]

Amphiphilic Properties of Bis-ethoxydiglycol Succinate in Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-ethoxydiglycol succinate (B1194679) is an amphiphilic ester characterized by a central succinic acid moiety linked to two ethoxydiglycol chains[1][2]. This structure imparts both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties, making it a versatile ingredient in cosmetic and pharmaceutical formulations[1][2]. Its established roles as a humectant, solvent, and skin conditioning agent, coupled with its ability to enhance the solubility and stability of active ingredients, suggest its significant potential in the field of drug delivery[1][2]. This technical guide explores the core amphiphilic properties of Bis-ethoxydiglycol succinate and its prospective applications in the development of novel drug delivery systems. While specific quantitative data for drug delivery applications of this particular excipient is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its characteristics and present illustrative data from structurally and functionally similar amphiphilic systems to serve as a benchmark for future research and development.

Amphiphilic Nature and Self-Assembly

The defining characteristic of this compound in the context of drug delivery is its amphiphilicity. The succinate ester core provides a hydrophilic character, while the ethoxydiglycol chains contribute to its lipophilicity[1]. This dual nature allows the molecule to interface between aqueous and lipid phases, a fundamental property for the formation of self-assembled structures in aqueous environments.

When dispersed in water at a concentration above its critical micelle concentration (CMC), this compound molecules are expected to spontaneously self-assemble into micelles. These are core-shell structures where the lipophilic ethoxydiglycol chains form a core, creating a microenvironment suitable for encapsulating poorly water-soluble drugs, while the hydrophilic succinate heads form a shell that interfaces with the aqueous medium, ensuring colloidal stability. While the precise CMC of this compound has not been experimentally reported in available literature, it is anticipated to be in the millimolar range, similar to other non-ionic surfactants[1].

Potential Drug Delivery Applications

The self-assembly of this compound into micelles presents a promising platform for the delivery of hydrophobic drugs. By encapsulating these drugs within the lipophilic core of the micelles, their apparent aqueous solubility can be significantly increased, potentially leading to improved bioavailability. Furthermore, the nano-sized nature of these micelles could offer advantages in drug targeting and cellular uptake.

Quantitative Data for Amphiphilic Drug Delivery Systems

The following tables summarize key quantitative parameters for various amphiphilic drug delivery systems. It is important to note that this data is provided for illustrative purposes to offer a frame of reference for the potential performance of this compound-based systems. The values are derived from studies on other well-characterized amphiphilic polymers and surfactants.

Table 1: Critical Micelle Concentration (CMC) of Various Amphiphilic Compounds

| Amphiphilic Compound/System | Critical Micelle Concentration (CMC) | Reference |

| Pluronic® F127 | 0.7% w/v | Generic |

| D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (TPGS) | 0.02% w/w | Generic |

| Poly(ethylene glycol)-block-poly(lactic acid) (PEG-PLA) | 5-50 mg/L | Generic |

| Sodium Dodecyl Sulfate (SDS) | 8.2 mM | Generic |

| This compound (Estimated) | Millimolar Range | [1] |

Table 2: Drug Loading Capacity and Encapsulation Efficiency of Micellar Systems

| Polymeric Micelle System | Drug | Drug Loading Capacity (% w/w) | Encapsulation Efficiency (%) | Reference |

| PEG-PLA | Paclitaxel | 10-25% | >90% | Generic |

| Pluronic® P105/F127 | Methotrexate | ~9% | ~70% | [3] |

| DSPE-PEG | Doxorubicin | ~15% | >95% | Generic |

| TPGS-based Nanoparticles | Sorafenib Tosylate | >50% | Not Specified | [4] |

Table 3: Particle Size and Zeta Potential of Nanoparticle Drug Delivery Systems

| Nanoparticle System | Average Particle Size (nm) | Zeta Potential (mV) | Reference |

| TPGS-based Nanostructured Lipid Carriers | 165 - 298 | -16 to -31 | [4] |

| PLGA Nanoparticles | 150 - 300 | -15 to -40 | Generic |

| Chitosan-based Nanoparticles | 200 - 500 | +20 to +40 | Generic |

| Liposomes | 100 - 200 | -10 to -30 | Generic |

Experimental Protocols

The following are detailed, representative methodologies for the preparation and characterization of amphiphilic drug delivery systems. These protocols can be adapted for the development of formulations based on this compound.

Protocol 1: Preparation of Drug-Loaded Micelles by Thin-Film Hydration

-

Materials: this compound, hydrophobic drug, organic solvent (e.g., chloroform, acetone), and aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Procedure:

-

Dissolve a known amount of this compound and the hydrophobic drug in the organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner surface of the flask.

-

Hydrate the film by adding the aqueous buffer and rotating the flask gently at a temperature above the glass transition temperature of the amphiphilic material.

-

The resulting suspension can be sonicated using a probe sonicator or bath sonicator to reduce the particle size and achieve a homogenous dispersion of drug-loaded micelles.

-

Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.

-

Protocol 2: Characterization of Micellar Size and Zeta Potential

-

Instrumentation: Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements.

-

Procedure:

-

Dilute the prepared micellar solution with the same aqueous buffer used for hydration to an appropriate concentration for DLS analysis.

-

For particle size measurement, place the diluted sample in a cuvette and perform the DLS measurement. The instrument will report the hydrodynamic diameter and the polydispersity index (PDI).

-

For zeta potential measurement, inject the diluted sample into a specialized zeta potential cell. The instrument applies an electric field and measures the electrophoretic mobility of the micelles to calculate the zeta potential.

-

Protocol 3: Determination of Drug Loading Capacity and Encapsulation Efficiency

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.

-

Procedure:

-

Lyophilize a known volume of the drug-loaded micellar solution to obtain the total weight of the micelles (amphiphile + drug).

-

Dissolve the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the encapsulated drug.

-

Quantify the amount of drug in the solution using a pre-validated HPLC or UV-Vis method.

-

Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

-

DLC (%) = (Weight of drug in micelles / Total weight of micelles) x 100

-

EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100

-

-

Visualizations

References

- 1. Novel amphiphilic, biodegradable, biocompatible, cross-linkable copolymers: synthesis, characterization and drug delivery applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Buy this compound | 828918-62-3 [smolecule.com]

- 3. Synthesis of Amphiphilic Amino Poly-amido-saccharide and Poly Lactic Acid Block Copolymers and Fabrication of Paclitaxel-Loaded Mucoadhesive Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

In-Depth Technical Guide: Thermal Analysis of Bis-ethoxydiglycol Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of Bis-ethoxydiglycol succinate (B1194679), a key excipient in pharmaceutical and cosmetic formulations. The document details its thermal stability and decomposition characteristics, offering insights into its behavior under various temperature conditions. This information is critical for formulation development, manufacturing processes, and stability assessments.

Introduction to Bis-ethoxydiglycol Succinate

This compound is a diester of succinic acid and ethoxydiglycol. Its chemical structure, characterized by a central succinate moiety flanked by two ethoxydiglycol chains, imparts unique properties such as excellent solvency and a favorable safety profile. These characteristics make it a versatile ingredient in a wide range of applications, including as a solvent and humectant in topical drug delivery systems and cosmetic products. Understanding the thermal properties of this compound is paramount for ensuring product integrity and performance.

Thermal Stability and Decomposition: A Quantitative Overview

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature. For this compound, TGA reveals a well-defined thermal decomposition profile.

Table 1: Summary of TGA Data for this compound

| Parameter | Temperature Range (°C) | Atmosphere | Description |

| Onset of Decomposition (T₅%) | 200 - 208 | Inert (e.g., Nitrogen) | The temperature at which a 5% weight loss is observed, indicating the beginning of significant thermal degradation. |

| Onset of Decomposition (T₅%) | 191 - 197 | Oxidizing (e.g., Air) | The onset of decomposition occurs at a slightly lower temperature in the presence of oxygen, suggesting oxidative degradation pathways. |

| Maximum Decomposition Rate | 420 - 430 | Inert (e.g., Nitrogen) | The temperature at which the rate of weight loss is maximal, corresponding to the peak of the derivative TGA curve. |

Note: The data presented is based on available literature. Specific values may vary depending on the experimental conditions and the purity of the sample.

Differential Scanning Calorimetry (DSC) Analysis

The absence of a distinct melting point in preliminary assessments may suggest that this compound exists as an amorphous solid or a viscous liquid at room temperature, exhibiting a glass transition rather than a sharp melting point. The flexible ether linkages and the overall molecular structure likely hinder the formation of a highly ordered crystalline lattice.

Experimental Protocols

To ensure the reproducibility and accuracy of thermal analysis data, standardized experimental protocols are essential. The following are representative methodologies for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA) Protocol

A detailed experimental workflow for TGA is depicted in the following diagram:

Differential Scanning Calorimetry (DSC) Protocol

The logical progression for a DSC experiment to characterize this compound would be as follows:

Interpretation of Thermal Events

The expected thermal events for this compound based on its chemical structure and available data are outlined below. This logical relationship helps in anticipating the material's behavior during thermal analysis.

Conclusion

The thermal analysis of this compound, primarily through TGA, indicates good thermal stability up to approximately 200°C, making it suitable for a wide array of pharmaceutical and cosmetic processing applications that do not exceed this temperature. The onset of decomposition is influenced by the atmospheric conditions. While specific DSC data on its glass transition and melting point are not currently available in the literature, the provided experimental protocols offer a robust framework for researchers to conduct these analyses. A thorough understanding of these thermal properties is crucial for formulation scientists and drug development professionals to ensure the development of stable, safe, and effective products. Further research to elucidate the complete thermal profile, including DSC analysis, would be a valuable contribution to the field.

Unraveling the Solid State: A Technical Guide to the Crystalline Structure and Polymorphism of Succinate Esters

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of publicly available scientific literature and patent databases did not yield specific experimental data on the crystalline structure or polymorphism of Bis-ethoxydiglycol succinate (B1194679). This guide, therefore, provides a foundational understanding of the principles of crystallography and polymorphism, utilizing analogous succinate-containing compounds as illustrative examples. The methodologies and data presented are intended to serve as a blueprint for the potential investigation of Bis-ethoxydiglycol succinate's solid-state properties.

Introduction to Crystalline Solids and Polymorphism

The solid-state properties of a chemical compound are critical in pharmaceuticals, materials science, and cosmetics. The arrangement of molecules in a crystal lattice, known as the crystalline structure , dictates many of its physical properties, including melting point, solubility, and stability. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit significantly different physicochemical properties, which can have profound implications for a product's efficacy, stability, and manufacturability.

While specific data for this compound is not available, this compound, with its flexible ethoxydiglycol chains and central succinate core, possesses the molecular attributes that could give rise to complex crystalline behavior and polymorphism.[1] Investigation into its solid-state chemistry would be a valuable area of research.

General Experimental Protocols for Crystal Structure and Polymorphism Analysis

The following sections detail the standard experimental workflows used to characterize the crystalline structure and polymorphism of organic compounds.

Crystallization Studies

The first step in characterizing the solid state of a compound is to grow high-quality single crystals. The choice of solvent and crystallization technique is crucial and can influence the resulting crystal form.

Experimental Protocol: Solvent-Based Crystallization

-

Solubility Screening: The solubility of the compound is assessed in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water) at room temperature and elevated temperatures.

-

Crystal Growth Methods:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Slow Cooling: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then slowly cooled to induce crystallization.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container containing a solvent in which the compound is poorly soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Caption: General workflow for single-crystal growth experiments.

Powder X-Ray Diffraction (PXRD)

PXRD is a primary technique for identifying crystalline phases and analyzing polymorphism. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint."

Experimental Protocol: Powder X-Ray Diffraction

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram is analyzed for peak positions and intensities. Different polymorphs will produce distinct PXRD patterns.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal properties of a material, such as melting point and phase transitions, which are characteristic of different polymorphs.

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.

-

Thermal Program: The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The difference in heat flow between the sample and the reference is measured. Endothermic events (like melting) and exothermic events (like crystallization) are observed as peaks in the DSC thermogram.

Caption: A typical workflow for polymorph screening and identification.

Illustrative Data for a Succinate-Containing Compound

As no crystallographic data exists for this compound, we present hypothetical data for a related diester of succinic acid to illustrate how such information would be tabulated.

Table 1: Hypothetical Crystallographic Data for a Succinate Diester

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 10.25 | 15.89 |

| b (Å) | 5.15 | 8.23 |

| c (Å) | 12.67 | 9.88 |

| α (°) | 90 | 90 |

| β (°) | 105.3 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 645.8 | 1289.4 |

| Z | 2 | 4 |

| Calculated Density (g/cm³) | 1.35 | 1.38 |

Z = number of molecules per unit cell

Table 2: Hypothetical Thermal Analysis Data for a Succinate Diester

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| Polymorph I | 125.4 | 110.2 |

| Polymorph II | 132.8 | 125.6 |

Synthesis of this compound

The synthesis of this compound is typically achieved through an esterification reaction.[1] This process involves the reaction of succinic acid with 2-(2-ethoxyethoxy)ethanol.

Caption: Synthesis of this compound via esterification.

Conclusion and Future Outlook

While this compound is utilized in the cosmetics industry, its fundamental solid-state properties remain uncharacterized in the public domain.[2][3][4] A thorough investigation into its potential for polymorphism is warranted, as this could significantly impact its formulation, stability, and performance. The experimental protocols and illustrative data presented in this guide provide a framework for such an investigation. Future research in this area would be of considerable value to both academic and industrial scientists.

References

An In-depth Technical Guide to Bis-ethoxydiglycol Succinate (C16H30O8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-ethoxydiglycol succinate (B1194679), with the molecular formula C16H30O8, is an amphiphilic ester increasingly utilized in cosmetic and pharmaceutical formulations. Its unique structure, consisting of a central succinic acid moiety linked to two ethoxydiglycol chains, imparts a desirable combination of hydrophilic and lipophilic properties. This technical guide provides a comprehensive overview of the available scientific and technical data on Bis-ethoxydiglycol succinate, including its physicochemical properties, synthesis, analytical methods, and applications, with a focus on its role as a humectant, skin conditioning agent, and potential excipient in drug delivery systems. Detailed experimental protocols and conceptual diagrams are provided to facilitate further research and development.

Chemical and Physical Properties

Table 1: General and Computed Properties

| Property | Value | Source |

| IUPAC Name | bis[2-(2-ethoxyethoxy)ethyl] butanedioate | [3] |

| Molecular Formula | C16H30O8 | [3] |

| Molecular Weight | 350.40 g/mol | [3] |

| CAS Number | 828918-62-3 | [3] |

| Appearance | Powder | [1] |

| Purity (HPLC) | ≥99.0% | [1] |

| Topological Polar Surface Area | 89.5 Ų |

Table 2: Physicochemical Data

| Parameter | Value | Source |

| Dynamic Viscosity (25°C) | 20 mPa·s | [2] |

| Thermal Stability Range | Stable up to 200-208°C | [3] |

| Hildebrand Solubility Parameter (estimated) | 18-22 (cal/cm³)^(1/2) | [3] |

Table 3: Solubility Profile

| Solvent | Solubility |

| Ethanol | Soluble |

| Cyclopentasiloxane | Insoluble |

| Dimethicone (10 mm²/s) | Insoluble |

| Dimethicone (100 mm²/s) | Insoluble |

| Olive oil | Insoluble |

| Liquid paraffin | Insoluble |

Synthesis and Manufacturing

The primary route for synthesizing this compound is through the esterification of succinic acid with a derivative of ethylene (B1197577) glycol.[3] This reaction can be achieved through several methods:

-

Direct Esterification: This involves reacting succinic acid with an ethylene glycol derivative under acidic conditions, which catalyzes the formation of the ester bonds.[3]

-

Transesterification: In this method, a pre-existing ester is reacted with an ethylene glycol derivative to yield this compound.[3]

-

Microwave-Assisted Synthesis: The use of microwave energy can accelerate the reaction, potentially leading to higher yields and shorter reaction times.[3][4]

Experimental Protocol: Laboratory-Scale Synthesis (General Procedure)

This protocol is a generalized procedure based on the principles of esterification for succinic acid and its derivatives.[4][5][6][7][8]

Materials:

-

Succinic acid

-

2-(2-Ethoxyethoxy)ethanol (Ethoxydiglycol)

-

Acid catalyst (e.g., p-Toluenesulfonic acid or a heterogeneous catalyst like D-Hβ)[4]

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine succinic acid (1 equivalent), 2-(2-ethoxyethoxy)ethanol (2.2 equivalents), and a catalytic amount of the acid catalyst in toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Analytical and Quality Control Methods

To ensure the identity and purity of this compound, a combination of analytical techniques is employed. A purity of ≥99.0% is typically confirmed by High-Performance Liquid Chromatography (HPLC).[1]

Structural Data Confirmation

The following methods are utilized for the structural confirmation of the compound:[1]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule, ensuring the structure is consistent with the reference standard.

-

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): To verify the molecular weight of the main peak and any fragment peaks, confirming the molecular formula.

-

IR (Infrared Spectroscopy): To identify the characteristic functional groups (e.g., ester carbonyl group) present in the molecule, matching the data with that of a reference standard.

Applications in Research and Drug Development

This compound serves multiple functions in formulations, primarily as a humectant, skin conditioning agent, and solvent.[9][10] Its amphiphilic nature makes it a valuable component in complex formulations where both moisture retention and stability are crucial.[3]

Role as a Humectant

As a humectant, this compound attracts and retains moisture in cosmetic products and on the skin.[9] This is achieved through the formation of hydrogen bonds between the hydrophilic portions of the molecule and water molecules.[11][12] This action helps to maintain skin hydration, which is critical for preserving the integrity of the skin barrier.[11][12][13]

References

- 1. Factory price Cosmetic this compound 828918-62-3 Manufacturer, CasNo.828918-62-3 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]

- 2. This compound | HAIAQUEOUSTER DCS|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]

- 3. Buy this compound | 828918-62-3 [smolecule.com]

- 4. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computational study of esterification between succinic acid and ethylene glycol in the absence of foreign catalyst and solvent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cosmileeurope.eu [cosmileeurope.eu]

- 10. specialchem.com [specialchem.com]

- 11. skinkraft.com [skinkraft.com]

- 12. fresh.com [fresh.com]

- 13. 2250.care [2250.care]

A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Bis-ethoxydiglycol Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of Bis-ethoxydiglycol succinate (B1194679). Given the limited availability of a specific, experimentally determined HLB value in public literature, this document focuses on the theoretical calculation, experimental methodologies for its determination, and the physicochemical context crucial for its application in research and formulation.

Introduction to Bis-ethoxydiglycol Succinate and its HLB

This compound is an amphiphilic ester with the molecular formula C16H30O8.[1][2] Its structure comprises a central succinic acid unit linked to two ethoxydiglycol chains, giving it both water-attracting (hydrophilic) and oil-attracting (lipophilic) properties.[1] This dual nature makes it a candidate for use as a humectant, skin conditioning agent, and solvent in various cosmetic and pharmaceutical formulations.[3][4][5]

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic.[6][7] The HLB value is critical for selecting the appropriate surfactant to achieve stable emulsions.[8][9] The scale for non-ionic surfactants typically ranges from 0 to 20, where a lower value indicates greater lipophilicity and a higher value indicates greater hydrophilicity.[7][10]

While a precise experimental HLB value for this compound is not widely published, an approximation suggests a value of around 20, indicating a predominantly hydrophilic character.[1] This high HLB value suggests its suitability for oil-in-water (o/w) emulsification and as a solubilizing agent.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for both theoretical HLB calculations and for understanding its behavior in formulations.

| Property | Value | Reference |

| Molecular Formula | C16H30O8 | [1][2] |

| Molecular Weight | 350.40 g/mol | [1][2] |

| IUPAC Name | bis[2-(2-ethoxyethoxy)ethyl] butanedioate | [1] |

| Canonical SMILES | CCOCCOCCOC(=O)CCC(=O)OCCOCCOCC | [1] |

| Solubility | Soluble in ethanol, methanol, and acetone. Partially soluble in isopropanol (B130326) and toluene. Insoluble in water and hexane. | [1][11] |

Table 1: Physicochemical properties of this compound.

Theoretical Calculation of HLB Value

The HLB value of a surfactant can be estimated using several theoretical methods. The most common methods for non-ionic surfactants are Griffin's method and Davies' method.

Griffin's method, developed in 1949 and 1954, is based on the molecular weight of the hydrophilic portion of the molecule.[7][12]

Formula: HLB = 20 * (Mh / M)[7]

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the total molecular mass of the molecule.

For this compound, the hydrophilic portion consists of the two ethoxydiglycol chains.

Davies' method, proposed in 1957, calculates the HLB based on group numbers assigned to different chemical groups within the molecule.[7] This method considers the contribution of both strong and weak hydrophilic groups.[7]

Formula: HLB = 7 + Σ(hydrophilic group numbers) - n * 0.475[7]

Where:

-

n is the number of lipophilic groups in the molecule.

Based on Davies' calculation method, the estimated HLB can be derived from group contributions, such as considering the values for ester and ether linkages.[1]

A logical diagram illustrating the process of selecting a theoretical method for HLB calculation is provided below.

References

- 1. Buy this compound | 828918-62-3 [smolecule.com]

- 2. This compound | C16H30O8 | CID 71416843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. specialchem.com [specialchem.com]

- 5. paulaschoice.it [paulaschoice.it]

- 6. researchgate.net [researchgate.net]

- 7. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. This compound | HAIAQUEOUSTER DCS|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]

- 12. jrhessco.com [jrhessco.com]

Methodological & Application

Application Notes and Protocols: Formulation Development of Poorly Soluble Drugs Using Bis-ethoxydiglycol Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

A significant challenge in modern pharmaceutical development is the poor aqueous solubility of a large percentage of new chemical entities. It is estimated that up to 70-90% of new drug candidates exhibit poor water solubility, which can severely limit their bioavailability and therapeutic efficacy. To overcome this hurdle, various formulation strategies are employed to enhance the solubility and dissolution rate of these active pharmaceutical ingredients (APIs).

Bis-ethoxydiglycol succinate (B1194679) is an amphiphilic ester with the molecular formula C16H30O8.[1][2] Its unique structure, consisting of a central succinic acid unit bonded to two ethoxydiglycol chains, imparts both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties.[1] While extensively used in the cosmetics industry as a humectant, solvent, and skin conditioning agent, its potential in pharmaceutical formulations as a solubility and stability enhancer is an area of growing interest.[1][3][4] This document provides an overview of the potential applications and suggested protocols for utilizing Bis-ethoxydiglycol succinate in the formulation development of poorly soluble drugs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an excipient is crucial for successful formulation development.

| Property | Value | Reference |

| Molecular Formula | C16H30O8 | [1][2] |

| Molecular Weight | 350.40 g/mol | [2] |

| Appearance | Water-soluble low viscosity amphiphilic ester | [5] |

| Key Features | Good compatibility with various oils, light feeling | [5] |

| Functions | Humectant, Skin Conditioning, Solvent | [3][4][6] |

Proposed Mechanism of Solubility Enhancement

The amphiphilic nature of this compound suggests its potential to act as a solubilizing agent through several mechanisms. Its ability to interact with both non-polar drug molecules and aqueous environments can lead to the formation of micelles or other colloidal structures that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound as a solubility enhancer for a specific poorly soluble drug.

Protocol 1: Determination of Equilibrium Solubility

This protocol aims to determine the extent to which this compound can increase the aqueous solubility of a poorly soluble API.

Materials:

-

Poorly soluble API

-

This compound

-

Purified water (or relevant buffer solution)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for drug quantification

Methodology:

-

Prepare a series of aqueous solutions containing increasing concentrations of this compound (e.g., 0.5%, 1%, 2%, 5%, 10% w/v).

-

Add an excess amount of the poorly soluble API to a known volume of each solution in separate vials.

-

Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples at a high speed to separate the undissolved API.

-

Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered samples with a suitable solvent and analyze the concentration of the dissolved API using a validated HPLC method or another appropriate analytical technique.

-

A control sample containing only the API in water (or buffer) should be included to determine the intrinsic solubility of the drug.

Data Presentation:

The results should be tabulated to clearly show the effect of this compound concentration on the solubility of the API.

| Concentration of this compound (% w/v) | Solubility of API (µg/mL) | Fold Increase in Solubility |

| 0 (Control) | [Intrinsic Solubility] | 1.0 |

| 0.5 | [Solubility at 0.5%] | [Calculated Fold Increase] |

| 1.0 | [Solubility at 1.0%] | [Calculated Fold Increase] |

| 2.0 | [Solubility at 2.0%] | [Calculated Fold Increase] |

| 5.0 | [Solubility at 5.0%] | [Calculated Fold Increase] |

| 10.0 | [Solubility at 10.0%] | [Calculated Fold Increase] |

Protocol 2: In Vitro Dissolution Study

This protocol evaluates the effect of this compound on the dissolution rate of a poorly soluble drug from a solid dosage form.

Materials:

-

API-loaded formulation (e.g., tablets or capsules) with and without this compound

-

USP-compliant dissolution apparatus (e.g., USP Apparatus 2 - Paddle)

-

Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)

-

Syringes and filters for sampling

-

HPLC system for drug quantification

Methodology:

-

Prepare solid dosage forms of the API with a formulation containing this compound and a control formulation without it.

-

Set up the dissolution apparatus with the appropriate dissolution medium, temperature (37 ± 0.5°C), and paddle speed (e.g., 50 or 75 RPM).

-

Place one dosage form in each dissolution vessel.

-

At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a specified volume of the dissolution medium.

-

Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

Filter the collected samples and analyze the drug concentration using a validated HPLC method.

-

Calculate the cumulative percentage of drug released at each time point.

Data Presentation:

The dissolution profiles of the formulations with and without this compound should be plotted and the data presented in a table.

| Time (minutes) | Cumulative % Drug Released (Control Formulation) | Cumulative % Drug Released (Formulation with this compound) |

| 0 | 0 | 0 |

| 5 | [% Released] | [% Released] |

| 10 | [% Released] | [% Released] |

| 15 | [% Released] | [% Released] |

| 30 | [% Released] | [% Released] |

| 45 | [% Released] | [% Released] |

| 60 | [% Released] | [% Released] |

| 90 | [% Released] | [% Released] |

| 120 | [% Released] | [% Released] |

Visualizations

Experimental Workflow for Solubility Enhancement

Caption: Workflow for determining the solubility enhancement of a poorly soluble drug using this compound.

Logical Relationship in Formulation Strategy

Caption: Logical progression from identifying a poorly soluble API to achieving enhanced bioavailability with this compound.

Conclusion

This compound presents a promising, yet underexplored, excipient for addressing the challenges of formulating poorly soluble drugs. Its amphiphilic nature and favorable physicochemical properties suggest its potential as an effective solubility and stability enhancer. The protocols and data presentation formats provided in these application notes offer a framework for researchers and formulation scientists to systematically evaluate the utility of this compound for their specific drug candidates. Further research into its mechanisms of action and in vivo performance is warranted to fully realize its potential in pharmaceutical drug delivery.

References

- 1. Buy this compound | 828918-62-3 [smolecule.com]

- 2. This compound | C16H30O8 | CID 71416843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. This compound | HAIAQUEOUSTER DCS|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]

- 6. paulaschoice.it [paulaschoice.it]

Application Note: Quantification of Bis-ethoxydiglycol Succinate in Cosmetic Formulations using High-Performance Liquid Chromatography (HPLC)

Introduction

Bis-ethoxydiglycol succinate (B1194679) is a multifunctional ingredient used in the cosmetic and pharmaceutical industries, acting as a humectant, skin conditioning agent, and solvent.[1][2][3] Its amphiphilic nature, possessing both hydrophilic and lipophilic properties, makes it a valuable component in complex formulations such as creams, lotions, and serums.[2] To ensure product quality and stability, a reliable analytical method for the quantification of Bis-ethoxydiglycol succinate in these formulations is essential. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. While specific validated methods for this compound are not widely published, the protocol described herein is based on established principles for the analysis of similar ester compounds.[4][5]

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify this compound from the formulation matrix. The compound is separated on a C18 stationary phase based on its hydrophobicity. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared from a certified reference standard.

Experimental Protocols

Materials and Reagents

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

-

Reagents and Standards:

-

This compound certified reference standard.

-

HPLC grade acetonitrile (B52724) (ACN).

-

HPLC grade methanol (B129727) (MeOH).

-

HPLC grade water (H₂O).

-

Formic acid (FA), analytical grade.

-

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-5 min: 30% B; 5-15 min: 30-80% B; 15-20 min: 80% B; 20-21 min: 80-30% B; 21-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by diluting the stock standard solution with the mobile phase (at initial conditions, 30% B).

Sample Preparation

-

Accurately weigh approximately 1 g of the cosmetic formulation into a 50 mL beaker.

-

Add 20 mL of methanol and stir for 15 minutes to dissolve the this compound.

-

Transfer the mixture to a 25 mL volumetric flask and dilute to volume with methanol.

-

Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Calibration and Quantification

-

Inject the working standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

-

Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

-

Inject the prepared sample solution into the HPLC system.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

The following table summarizes the expected performance characteristics of this HPLC method. (Note: This data is exemplary and should be confirmed during method validation).

| Parameter | Expected Performance |

| Linearity (r²) | ≥ 0.999 |

| Range | 10 - 500 µg/mL |

| Limit of Detection (LOD) | ~ 3 µg/mL |

| Limit of Quantification (LOQ) | ~ 10 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0 % |

| Precision (% RSD) | ≤ 2.0 % |

Method Visualization

Caption: Workflow for the quantification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Bis-ethoxydiglycol Succinate

Audience: Researchers, scientists, and drug development professionals.

Introduction